Cas no 45272-19-3 (N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester)
N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester Chemical and Physical Properties
Names and Identifiers
-
- N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester
- ditert-butyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioate
- N-L-Alanyl-L-glutaMic Acid Bis(1,1-diMethylethyl) Ester
- Di-tert-butyl L-alanyl-L-glutamate
- L-Glutamic acid, L-alanyl-, bis(1,1-dimethylethyl) ester
- DTXSID20705747
- SCHEMBL8722976
- A846304
- (S)-Di-tert-butyl 2-((S)-2-aminopropanamido)pentanedioate
- 45272-19-3
- DB-288222
-
- Inchi: 1S/C16H30N2O5/c1-10(17)13(20)18-11(14(21)23-16(5,6)7)8-9-12(19)22-15(2,3)4/h10-11H,8-9,17H2,1-7H3,(H,18,20)/t10-,11-/m0/s1
- InChI Key: ASHMKWFZVCYOSU-QWRGUYRKSA-N
- SMILES: O(C([C@H](CCC(=O)OC(C)(C)C)NC([C@H](C)N)=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 330.21500
- Monoisotopic Mass: 330.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 10
- Complexity: 435
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 108Ų
Experimental Properties
- PSA: 111.21000
- LogP: 2.82260
N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A511010-100mg |
N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester |
45272-19-3 | 100mg |
$ 253.00 | 2023-04-19 | ||
| TRC | A511010-1g |
N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester |
45272-19-3 | 1g |
$ 1918.00 | 2023-04-19 |
N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester
N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester (CAS No. 45272-19-3): A Comprehensive Overview
N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester (CAS No. 45272-19-3) is a versatile compound with significant applications in the fields of medicinal chemistry, biochemistry, and pharmaceutical research. This compound, also known as Ala-Glu Bis(tert-butyl) Ester, is a dipeptide derivative that has garnered attention for its potential in various therapeutic and diagnostic contexts. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to this compound.
The chemical structure of N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester is characterized by the presence of two tert-butyl ester groups attached to the carboxylic acid functionalities of the dipeptide. The tert-butyl ester groups provide enhanced stability and solubility, making this compound suitable for a wide range of applications. The dipeptide backbone consists of an N-terminal L-alanine residue and a C-terminal L-glutamic acid residue, which are both essential amino acids with important biological roles.
The synthesis of N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester typically involves the coupling of L-alanine and L-glutamic acid followed by the protection of the carboxylic acid groups with tert-butyl esters. Various coupling reagents and protecting group strategies can be employed to achieve high yields and purity. Recent advancements in peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS), have further optimized the production process, making it more efficient and scalable.
In terms of biological activities, N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester has shown promising results in several areas. One notable application is in the development of prodrugs for targeted drug delivery. The tert-butyl ester groups can be designed to be cleaved by specific enzymes or under certain physiological conditions, releasing the active dipeptide moiety at the desired site. This approach has been explored in cancer therapy, where targeted delivery can enhance drug efficacy while reducing systemic toxicity.
Recent studies have also investigated the potential of N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester in modulating protein-protein interactions (PPIs). PPIs play crucial roles in various cellular processes, and their modulation can be a valuable strategy for therapeutic intervention. Research has shown that this compound can interfere with specific PPIs involved in signaling pathways associated with inflammation and immune responses. These findings open up new avenues for developing drugs that target these interactions.
Another area of interest is the use of N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester as a building block for peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but often exhibit improved pharmacological properties such as increased stability and reduced immunogenicity. The tert-butyl ester groups in this compound can be modified or replaced with other functional groups to create a diverse library of peptidomimetics with tailored properties.
The stability and solubility characteristics of N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester make it an attractive candidate for formulation development. In pharmaceutical formulations, this compound can be incorporated into various dosage forms such as tablets, capsules, and injectable solutions. The enhanced stability provided by the tert-butyl ester groups ensures that the active ingredient remains intact during storage and transportation, thereby maintaining its therapeutic efficacy.
In conclusion, N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester (CAS No. 45272-19-3) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable tool for developing novel therapeutics and diagnostic agents. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.
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